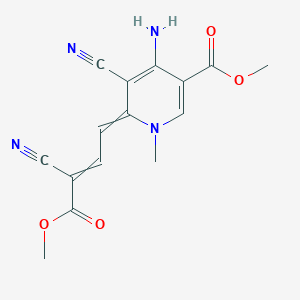
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Transformations: Introducing the amino, cyano, methoxy, and carboxylate groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-propylpyridine-3-carboxylate
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-ethylpyridine-3-carboxylate
Uniqueness
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C15H14N4O4 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O4/c1-19-8-11(15(21)23-3)13(18)10(7-17)12(19)5-4-9(6-16)14(20)22-2/h4-5,8H,18H2,1-3H3 |
Clave InChI |
OSSZYIWMVDJMIM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=CC=C(C#N)C(=O)OC)C#N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


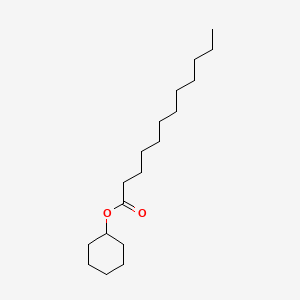
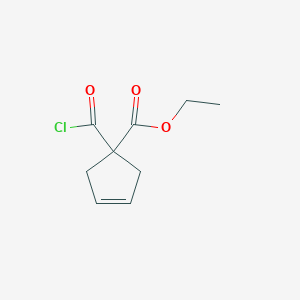
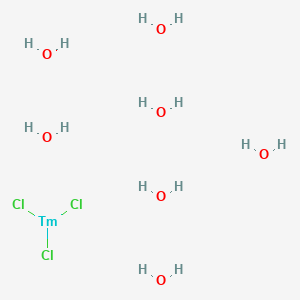

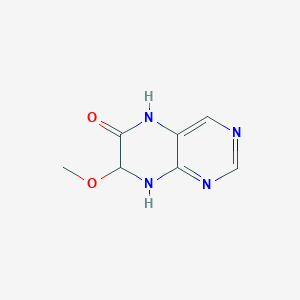

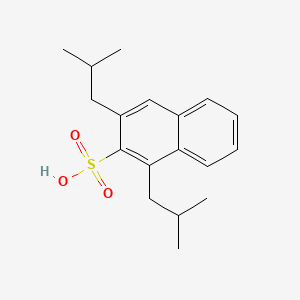
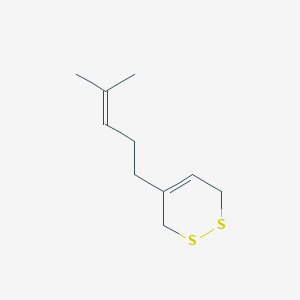
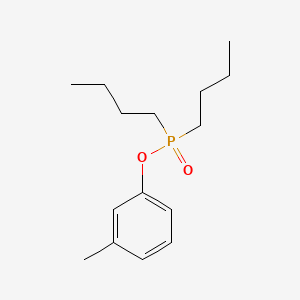

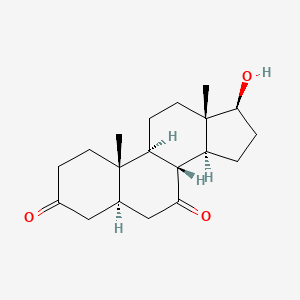

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
